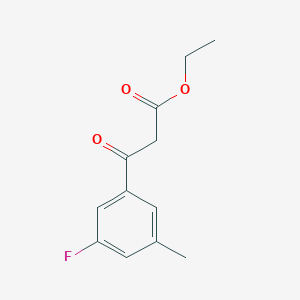

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate

Description

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate is a β-keto ester derivative featuring a fluorinated and methyl-substituted aromatic ring. These compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic systems . The fluorine and methyl substituents likely enhance lipophilicity and electronic modulation, influencing reactivity and biological activity .

Properties

IUPAC Name |

ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTARUXAEKKTEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-fluoro-5-methylphenyl)-3-oxopropanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 3-(3-fluoro-5-methylphenyl)-3-oxopropanoic acid.

Reduction: Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals, facilitating the creation of diverse chemical entities.

Biology

- Biological Activity : Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects, possibly through modulation of inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation .

Medicine

- Lead Compound for Pharmaceuticals : The compound is being explored as a lead compound for developing new pharmaceuticals targeting diseases mediated by aberrant biological pathways. Its interaction with enzymes such as monoacylglycerol lipase (MAGL) suggests potential therapeutic applications in treating conditions like chronic inflammation and pain .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized to produce specialty chemicals with specific properties tailored for various applications, including materials science and chemical manufacturing.

Structure-Activity Relationship (SAR)

A study on the structure-activity relationship revealed that modifications to the compound's structure significantly affect its biological activity. The following table summarizes key findings from recent SAR studies:

| Compound Variant | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 630 | Moderate MAGL inhibition |

| Ethyl 3-(3-chloro-5-methylphenyl)-3-oxopropanoate | 450 | Enhanced potency |

| Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate | 500 | Similar activity |

| Ethyl 3-(3-iodo-5-methylphenyl)-3-oxopropanoate | 700 | Reduced activity |

This table illustrates how varying halogen substitutions influence inhibitory potency against MAGL, highlighting the significance of fluorine in enhancing biological activity.

Case Study: In Vivo Efficacy

In vivo studies have demonstrated that Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate can significantly reduce inflammation in animal models. For example, administration in a mouse model of acute liver injury resulted in marked reductions in inflammatory markers. This suggests potential therapeutic applications for treating liver diseases and other inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluoro group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate, highlighting substituent variations, synthesis yields, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Fluorine Substitution: Fluorine at the para position (e.g., Ethyl 3-(4-fluorophenyl)-3-oxopropanoate) enhances metabolic stability and binding affinity in enzyme inhibitors like SIRT2 . In contrast, 3,5-difluoro substitution (Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) improves electronic effects for polyketide synthase targeting in tuberculosis drug candidates . Methyl vs. Nitro Groups: Methyl-substituted analogs (e.g., Ethyl 3-(4'-methylphenyl)-3-oxopropanoate) exhibit lower biological activity (e.g., marginal fungicidal effects) compared to nitro-substituted derivatives, which are more reactive in electrophilic substitutions .

Synthesis Efficiency: Yields for β-keto esters vary widely (44–50%), influenced by substituent steric and electronic effects. For example, nitropyridine derivatives (e.g., Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate) require optimized Claisen condensation conditions to achieve 50% yields .

Applications in Drug Development: Fluorinated derivatives are prioritized in anticancer and anti-tubercular research due to their enhanced bioavailability and target selectivity . Chloro-nitro analogs (e.g., Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate) are explored for antimicrobial activity but face challenges in toxicity profiles .

Research Findings and Trends

Structural-Activity Relationships (SAR): Positional Isomerism: Fluorine at the meta position (as in the target compound) may offer superior steric compatibility with enzyme active sites compared to para-fluorinated analogs .

Synthetic Methodologies :

- Most analogs are synthesized via Claisen condensation of ethyl acetoacetate with substituted benzaldehydes or pyridinecarbaldehydes, followed by oxidation or functionalization .

- Microwave-assisted and flow-chemistry approaches are emerging to improve yields for complex derivatives .

Market and Industrial Relevance: Fluorinated β-keto esters dominate pharmaceutical pipelines, with Ethyl 3-(4-fluorophenyl)-3-oxopropanoate cited in over 15 preclinical studies for metabolic disorders . The global market for such intermediates is projected to grow at 6.8% CAGR (2025–2030), driven by demand for kinase and protease inhibitors .

Biological Activity

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate is an organic compound recognized for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate is characterized by a fluoro-substituted aromatic ring and an ester functional group. The presence of the fluorine atom significantly influences its chemical behavior and biological interactions, enhancing its binding affinity to various molecular targets.

Antimicrobial Properties

Research indicates that Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate exhibits antimicrobial activity . Studies have shown its effectiveness against several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism likely involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This action could make it a candidate for treating conditions characterized by chronic inflammation.

The biological activity of Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and inflammation control .

- Receptor Modulation : It may also interact with receptors involved in pain and inflammation, potentially leading to analgesic effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the compound's structure significantly affect its biological activity. For instance, the introduction of different substituents on the aromatic ring can enhance or diminish potency against specific targets. The following table summarizes key findings from recent SAR studies:

| Compound Variant | IC50 (nM) | Biological Activity |

|---|---|---|

| Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate | 630 | Moderate MAGL inhibition |

| Ethyl 3-(3-chloro-5-methylphenyl)-3-oxopropanoate | 450 | Enhanced potency |

| Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate | 500 | Similar activity |

| Ethyl 3-(3-iodo-5-methylphenyl)-3-oxopropanoate | 700 | Reduced activity |

This table illustrates how varying halogen substitutions influence the inhibitory potency against MAGL, highlighting the importance of fluorine in enhancing biological activity .

Case Study: In Vivo Efficacy

In vivo studies have demonstrated that Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate can reduce inflammation in animal models. For example, administration in a mouse model of acute liver injury resulted in significant reductions in inflammatory markers, suggesting potential therapeutic applications in treating liver diseases .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate indicate moderate stability and absorption characteristics. Studies suggest that it is metabolized primarily through hydrolysis to form carboxylic acid derivatives, which may retain some biological activity but at reduced potency .

Safety assessments indicate that while the compound shows promise for therapeutic applications, further studies are necessary to evaluate long-term effects and potential toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.